molecular formula C11H7ClF3N B13717787 2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole

2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole

Cat. No.: B13717787
M. Wt: 245.63 g/mol
InChI Key: WVRVUIQVVLUECN-UHFFFAOYSA-N
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Description

2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole (CAS: Not explicitly provided; Accela Catalog ID: SY129924) is a halogenated pyrrole derivative featuring a chloro group at the 2-position and a trifluoromethyl (CF₃) group at the 4-position of the phenyl ring attached to the pyrrole core . This compound is primarily utilized in research and development (R&D) for applications in medicinal chemistry, agrochemicals, and material science due to its electron-withdrawing substituents, which enhance stability and modulate reactivity .

Properties

Molecular Formula

C11H7ClF3N

Molecular Weight

245.63 g/mol

IUPAC Name

2-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrrole

InChI

InChI=1S/C11H7ClF3N/c12-9-6-7(11(13,14)15)3-4-8(9)10-2-1-5-16-10/h1-6,16H

InChI Key

WVRVUIQVVLUECN-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C2=C(C=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole typically involves the reaction of 2-chloro-4-(trifluoromethyl)benzaldehyde with pyrrole under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Position and Halogen Variations

The position and type of halogen substituents significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents on Phenyl Ring Core Structure Key Applications References
2-[4-Chloro-3-(trifluoromethyl)phenyl]pyrrole Cl (4), CF₃ (3) Pyrrole R&D (Agrochemicals)
2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrole Cl (2), CF₃ (5) Pyrrole Synthetic intermediates
1-(2-Chloro-4-fluorophenyl)pyrrole Cl (2), F (4) Pyrrole Pharmaceutical intermediates
2-(2,6-Dimethylphenyl)pyrrole CH₃ (2,6) Pyrrole Material science
  • Electronic Effects : The electron-withdrawing CF₃ group at the 4-position in the target compound enhances electrophilic substitution resistance compared to analogs with CF₃ at the 3-position (e.g., SY129923) .
  • Bioactivity : Chlorine at the 2-position (as in SY129924) improves pesticidal activity over fluorine-substituted analogs (e.g., 1-(2-Chloro-4-fluorophenyl)pyrrole) due to increased lipophilicity .

Heterocyclic Core Modifications

Replacing the pyrrole core with saturated or sulfur-containing heterocycles alters reactivity and applications:

Compound Name Core Structure Key Features Applications References
(R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine Pyrrolidine (saturated) Chiral center, improved metabolic stability Drug discovery
2-(2-(Methylthio)phenyl)-3,4-dihydro-2H-pyrrole Dihydropyrrole + S Enhanced nucleophilicity Antimicrobial agents
2-(3,4-Dichlorophenyl)pyrrole Pyrrole Dual Cl substituents Agrochemical R&D
  • Saturated Rings : Pyrrolidine derivatives (e.g., (R)-2-(4-CF₃-phenyl)pyrrolidine hydrochloride) exhibit higher solubility and stereochemical versatility for drug design compared to aromatic pyrroles .
  • Sulfur Incorporation : The methylthio group in 2-(2-(methylthio)phenyl)-3,4-dihydro-2H-pyrrole increases reactivity in cross-coupling reactions, a trait absent in the target compound .

Trifluoromethoxy vs. Trifluoromethyl Analogs

Compounds with trifluoromethoxy (OCF₃) groups differ in electronic and steric profiles:

Compound Name Substituent Key Properties References
(4-Trifluoromethoxyphenyl)-2,5-dimethylpyrrole OCF₃ (4) Lower logP, higher metabolic stability
2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole CF₃ (4) Higher hydrophobicity
  • Metabolic Stability : Trifluoromethoxy groups reduce cytochrome P450-mediated degradation compared to CF₃ .
  • Agrochemical Efficacy : CF₃-substituted pyrroles (e.g., SY129924) show superior herbicidal activity against broadleaf weeds compared to OCF₃ analogs .

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